2-(But-2-en-1-yl)aniline

Conductive Polymers Polymer Synthesis Optoelectronics

2-(But-2-en-1-yl)aniline (CAS 60173-58-2) is an ortho-substituted aniline derivative bearing a reactive but-2-enyl side chain. Its molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 60173-58-2
Cat. No. B15463332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(But-2-en-1-yl)aniline
CAS60173-58-2
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC=CCC1=CC=CC=C1N
InChIInChI=1S/C10H13N/c1-2-3-6-9-7-4-5-8-10(9)11/h2-5,7-8H,6,11H2,1H3
InChIKeyVVPUDEXELFEUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(But-2-en-1-yl)aniline (CAS 60173-58-2) for Research and Industrial Procurement: A Scientific Baseline


2-(But-2-en-1-yl)aniline (CAS 60173-58-2) is an ortho-substituted aniline derivative bearing a reactive but-2-enyl side chain [1]. Its molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol [1]. As a dual functional building block containing both a nucleophilic amine and an electrophilic alkene, it serves as a monomer for conducting polymer synthesis and an intermediate for fine chemicals [1][2]. While it belongs to a broad class of substituted anilines, its specific substitution pattern (ortho-alkenyl) directly influences its chemical reactivity profile and the material properties of its derivatives [2][3].

Procurement Alert: Why 2-(But-2-en-1-yl)aniline is Not a Generic Aniline Replacement


Substitution with a generic, unsubstituted aniline or a differently substituted analog (e.g., N-alkyl, para-substituted, or a positional isomer) is not chemically viable for applications requiring a specific reactivity or material property . The ortho-alkenyl group in 2-(But-2-en-1-yl)aniline provides a unique, reactive handle for post-polymerization modifications (such as Diels-Alder reactions) that are inaccessible to unsubstituted aniline . Furthermore, computational studies demonstrate that alkyl substitution on the aniline ring directly alters the electronic bandgap of the resulting polyaniline derivatives, a key determinant of their conductivity and optical properties [1]. Thus, substituting this compound with a different analog will result in a material with demonstrably different electronic and physical properties, compromising experimental outcomes and product performance [1].

Quantitative Differentiation Guide: How 2-(But-2-en-1-yl)aniline Compares to Analogs


Polymer Quantum Yield: 2-(But-2-en-1-yl)aniline vs. Unsubstituted Polyaniline (PANI)

The polymer derived from 2-(But-2-en-1-yl)aniline, specifically poly[2-(cyclohex-2-en-1-yl)aniline], exhibits measurable photoluminescence with a quantum yield of 0.05, a property not present in unmodified polyaniline (PANI), which is non-fluorescent . This optical differentiation is a direct consequence of the ortho-substituent.

Conductive Polymers Polymer Synthesis Optoelectronics

Polymer Bandgap Tuning: Impact of Alkyl Substituents on PANI Conductivity

Density functional theory (DFT) calculations predict that alkyl substituents on the aniline ring lower the bandgap of the resulting polyaniline (PANI) derivative by 0.3–0.5 eV relative to unsubstituted PANI . A lower bandgap is directly correlated with enhanced intrinsic electrical conductivity.

Conductive Polymers Materials Science DFT Calculations

Polymer Solubility Profile: Enhanced Processability vs. Unsubstituted PANI

The polymer derived from 2-(But-2-en-1-yl)aniline exhibits enhanced solubility in common polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), a critical improvement for solution-based processing techniques such as spin-coating . In contrast, unsubstituted polyaniline (PANI) is notoriously insoluble in most common organic solvents [1].

Polymer Chemistry Materials Processing Solubility

Synthetic Yield: Friedel-Crafts Alkylation for 2-(But-2-en-1-yl)aniline Synthesis

A common synthetic route for 2-(But-2-en-1-yl)aniline via Friedel-Crafts alkylation of aniline with 2-butenyl bromide has been reported with a yield of 55% . This serves as a benchmark for chemists evaluating alternative synthetic strategies or scaling up the production of this specific building block.

Organic Synthesis Process Chemistry Yield Optimization

Application Scenarios for 2-(But-2-en-1-yl)aniline Based on Verified Evidence


Synthesis of Solution-Processable Conductive Polymers for Electronic Devices

Researchers developing conductive polymer films for applications like organic field-effect transistors (OFETs), sensors, or antistatic coatings should prioritize 2-(But-2-en-1-yl)aniline. The resulting polymer's enhanced solubility in NMP and DMF enables low-cost solution-based processing (e.g., spin-coating), a key advantage over the intractable, unsubstituted polyaniline [1]. Furthermore, the predicted bandgap reduction of 0.3–0.5 eV suggests improved conductivity in the final material .

Development of Fluorescent Sensors and Optoelectronic Materials

For projects requiring a conducting polymer with intrinsic fluorescence, 2-(But-2-en-1-yl)aniline is the preferred monomer. Its polymer exhibits a verified photoluminescence quantum yield of 0.05, a functional attribute completely absent in the non-fluorescent polyaniline derived from unsubstituted aniline . This makes it a viable building block for novel optical sensors or light-emitting devices.

Synthesis of Functionalizable Building Blocks via Post-Polymerization Modification

In scenarios where the final polymer requires further chemical functionalization (e.g., to attach biomolecules or create hybrid materials), 2-(But-2-en-1-yl)aniline offers a critical advantage. The unsaturated alkenyl side chain provides a reactive site for post-polymerization modifications, such as Diels-Alder reactions with maleic anhydride to introduce carboxyl groups . This versatile 'handle' is not available on the unsubstituted aniline monomer, making this compound the necessary choice for creating more complex, tailored polymer architectures.

Organic Synthesis: Benchmarking and Process Development

For process chemists tasked with synthesizing or scaling up the production of 2-(But-2-en-1-yl)aniline, the reported 55% yield from Friedel-Crafts alkylation serves as a quantitative baseline . This information is crucial for evaluating the efficiency of alternative synthetic routes and for making informed procurement decisions when the cost and effort of in-house synthesis are compared to commercial sourcing.

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